REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:19])C(=O)C1>CN(C=O)C.O>[Br:19][C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[CH:7][C:8]=1[NH2:11]
|
Name
|
|
Quantity
|
447 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
531 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc
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Type
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WASH
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Details
|
The organic layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was directly used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)C(C)(C)C)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |